Tetrahydrodeoxycorticosterone

Beschreibung

Classification as an Endogenous Neurosteroid

Tetrahydrodeoxycorticosterone (THDOC) is classified as an endogenous neuroactive steroid, meaning it is synthesized within the body and influences neuronal excitability. wikipedia.orgncats.iowikipedia.org Its production occurs in the adrenal glands, gonads, and the brain itself from the precursor steroid, deoxycorticosterone (DOC). ncats.ioiomcworld.comnih.gov The synthesis involves two key enzymatic steps: the reduction of deoxycorticosterone by 5α-reductase type I, followed by the action of 3α-hydroxysteroid dehydrogenase. wikipedia.orgiomcworld.com

THDOC is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. wikipedia.orgncats.iomedchemexpress.com This modulation enhances the receptor's response to gamma-aminobutyric acid (GABA), leading to neuroinhibitory effects such as sedation and anxiety reduction. wikipedia.orgmedchemexpress.com Unlike classic steroid hormones that primarily act on nuclear receptors to regulate gene expression, neurosteroids like THDOC exert rapid, non-genomic effects by directly interacting with neuronal membrane receptors. taylorandfrancis.comnih.gov The levels of THDOC can fluctuate in response to physiological states like stress, pregnancy, and the menstrual cycle, highlighting its role in brain excitability. wikipedia.orgnih.gov

Historical Context of Neurosteroid Research and this compound's Emergence

The concept of neurosteroids originated from the discovery that the brain itself could synthesize steroids de novo from cholesterol. bioone.orgmdpi.com The term "neurosteroid" was first introduced in the 1980s by Étienne-Émile Baulieu to describe these brain-synthesized steroids. wikipedia.orgnih.gov This was a paradigm shift from the classical understanding that the brain was merely a target for steroid hormones produced by peripheral endocrine glands. bioone.org

Further research in the mid-1980s revealed that certain metabolites of steroid hormones could rapidly alter neuronal excitability by interacting with neurotransmitter receptors. nih.govfrontiersin.org In 1986, it was discovered that allopregnanolone (B1667786), a metabolite of progesterone (B1679170), was a potent positive allosteric modulator of the GABA-A receptor. mdpi.com This finding paved the way for the investigation of other steroid metabolites.

Subsequently, THDOC, a metabolite of deoxycorticosterone, was identified as another potent modulator of the GABA-A receptor with similar properties. nih.govfrontiersin.org The term "neuroactive steroids" was coined in 1992 to encompass all steroids, whether synthesized in the brain or peripherally, that rapidly affect neuronal function through non-genomic mechanisms. wikipedia.orgrrpharmacology.ru The emergence of THDOC as a key neuroactive steroid has been crucial in understanding the modulation of neuronal networks in various physiological and pathological conditions, including stress and epilepsy. nih.govmdpi.com

Conceptual Framework of Neurosteroid Action: Non-Genomic vs. Genomic Modalities

The actions of steroids on the nervous system are broadly categorized into two distinct modalities: genomic and non-genomic. nih.govresearchgate.net

Genomic Action: This is the "classical" mechanism of steroid hormone action. nih.gov It involves the steroid molecule crossing the cell membrane and binding to specific intracellular receptors located in the cytoplasm or nucleus. nih.govbioone.org This steroid-receptor complex then acts as a transcription factor, binding to DNA and modulating the expression of specific genes. taylorandfrancis.comnih.gov This process is relatively slow, with effects manifesting over hours to days, as it requires the synthesis of new proteins. taylorandfrancis.com

Non-Genomic Action: In contrast, neurosteroids like THDOC primarily exert their effects through rapid, non-genomic pathways. taylorandfrancis.comnih.gov This mode of action does not involve the cell nucleus or gene transcription. researchgate.net Instead, neurosteroids bind directly to and modulate the function of membrane-bound receptors, such as ligand-gated ion channels. nih.govresearchgate.net The principal target for THDOC is the GABA-A receptor. ncats.iofrontiersin.org By binding to a distinct allosteric site on the receptor, THDOC enhances the flow of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability. wikipedia.org These effects are rapid, occurring within seconds to minutes. nih.gov

While the primary and most studied action of THDOC is its non-genomic modulation of the GABA-A receptor, some evidence suggests a potential for indirect genomic effects. ncats.io THDOC can be oxidized intracellularly to a form that can activate the progesterone receptor, which in turn can regulate gene expression. ncats.io However, the predominant and defining characteristic of THDOC as a neurosteroid is its rapid, non-genomic action at the neuronal membrane. taylorandfrancis.comresearchgate.net

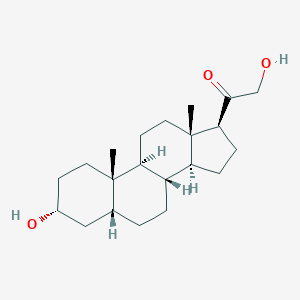

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14-,15+,16+,17+,18-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKYBWRSLLXBOW-DATPGIFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308374 | |

| Record name | Tetrahydrodeoxycorticosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-03-3 | |

| Record name | Tetrahydrodeoxycorticosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=567-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrodeoxycorticosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrodeoxycorticosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3α,21-dihydroxy-5β-pregnan-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDRODEOXYCORTICOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AB717DP4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Endogenous Regulation of Tetrahydrodeoxycorticosterone

Enzymatic Pathways of Tetrahydrodeoxycorticosterone Synthesis

The production of this compound is a multi-step process reliant on the sequential action of specific enzymes that convert steroid precursors into this neuroactive compound. wikipedia.orgnih.gov

Role of 5α-Reductase Type I

The initial and rate-limiting step in the synthesis of THDOC involves the enzyme 5α-reductase, specifically the type I isoenzyme. pnas.org This enzyme is responsible for the reduction of the double bond in the A-ring of its steroid substrates. wikipedia.org In the context of THDOC synthesis, 5α-reductase type I catalyzes the conversion of deoxycorticosterone to 5α-dihydrodeoxycorticosterone (DHDOC). nih.govwikipedia.org This enzymatic action is a crucial prerequisite for the subsequent formation of THDOC. The expression of 5α-reductase type I has been identified in various tissues, including the liver, skin, and, importantly, the brain. diff.org

Role of 3α-Hydroxysteroid Dehydrogenase/Oxidoreductase

Following the action of 5α-reductase, the intermediate compound, 5α-dihydrodeoxycorticosterone (DHDOC), is then acted upon by 3α-hydroxysteroid dehydrogenase/oxidoreductase (3α-HSD). nih.gov This enzyme facilitates the reduction of the 3-keto group of DHDOC to a 3α-hydroxyl group, resulting in the formation of this compound. taylorandfrancis.com The co-localization of 5α-reductase type I and 3α-HSD in specific neuronal populations underscores the efficiency of this biosynthetic pathway within the central nervous system. pnas.org

Precursors: Deoxycorticosterone and Progesterone (B1679170) Metabolism

The primary precursor for THDOC is deoxycorticosterone (DOC), a steroid hormone produced mainly in the adrenal cortex. wikipedia.orgwikipedia.org The synthesis of DOC itself is part of the broader steroidogenic pathway, originating from cholesterol and involving progesterone as an intermediate. conicet.gov.armdpi.com Progesterone, produced in the adrenal glands, gonads, and brain, can be converted to deoxycorticosterone through the action of the enzyme 21-hydroxylase. wikipedia.org Therefore, fluctuations in the levels of both progesterone and deoxycorticosterone can directly impact the availability of substrate for THDOC synthesis. While DOC is the immediate precursor, the metabolic pathway can be traced back to progesterone, highlighting its foundational role in the production of this neurosteroid. taylorandfrancis.comconicet.gov.ar

Anatomical Localization of this compound Biosynthesis

The synthesis of THDOC is not confined to a single location but occurs in both the central nervous system and peripheral endocrine glands, indicating its widespread physiological importance.

Central Nervous System Sites: Brain Regions and Specific Neuronal Populations

The brain is a primary site of THDOC synthesis, where it acts as a neurosteroid, locally modulating neuronal excitability. pnas.org The enzymes necessary for its production, 5α-reductase type I and 3α-HSD, are expressed in various brain regions. pnas.org

Brain Regions and Specific Neuronal Populations:

Research has demonstrated the co-localization of 5α-reductase type I and 3α-HSD in principal output neurons, including:

Glutamatergic neurons: These excitatory neurons, found in the cortex, hippocampus, and olfactory bulb, express the necessary enzymes for THDOC synthesis. pnas.org

GABAergic output neurons: Key inhibitory neurons such as the medium spiny neurons of the striatum, neurons of the reticular thalamic nucleus, and cerebellar Purkinje cells also demonstrate significant expression of both enzymes. pnas.org

Interestingly, studies have shown a notable absence of these neurosteroidogenic enzymes in cortical and hippocampal GABAergic interneurons. pnas.org This suggests a targeted synthesis of THDOC in specific neuronal circuits.

Neuroglial Cells:

While initial theories pointed to glial cells as a primary source of neurosteroids, more recent and specific histochemical analyses for the enzymes that synthesize THDOC indicate that its production is predominantly neuronal. pnas.orgresearchgate.net Studies have shown a lack of expression of 5α-reductase type I and 3α-HSD mRNAs in S100β- or glial fibrillary acidic protein-positive glial cells. pnas.org However, it is acknowledged that glial cells, such as astrocytes and oligodendrocytes, are capable of synthesizing steroid precursors like progesterone from cholesterol, which can then be utilized by neurons. nih.gov Human microglia have also been shown to synthesize neurosteroids. mdpi.com

Below is a table summarizing the cellular localization of the enzymes involved in THDOC synthesis within the rat brain.

| Reaction | Enzyme | Cellular Localization |

| Progesterone/Deoxycorticosterone ↓ 5α-Dihydroprogesterone/5α-Dihydrodeoxycorticosterone | 5α-Reductase | Astrocytes, Neurons, Oligodendrocytes |

| 5α-Dihydroprogesterone/5α-Dihydrodeoxycorticosterone ↓ 3α,5α-Tetrahydroprogesterone/3α,5α-Tetrahydrodeoxycorticosterone | 3α-Hydroxysteroid dehydrogenase | Astrocytes, Neurons, Oligodendrocytes |

Data adapted from a study on the cellular localization of neurosteroid synthesizing enzymes in the rat brain. nih.gov

Peripheral Endocrine Glandular Sites (Adrenals, Gonads)

In addition to the central nervous system, THDOC synthesis also occurs in peripheral endocrine glands, which are the primary source of its precursor, deoxycorticosterone.

Adrenals:

The adrenal cortex is the principal site of deoxycorticosterone production. wikipedia.org DOC is synthesized in the zona fasciculata and zona glomerulosa of the adrenal cortex from progesterone. wikipedia.orgnih.gov This peripherally synthesized DOC can then be released into circulation and subsequently converted to THDOC in various target tissues, including the brain. The adrenal gland itself is also capable of producing THDOC. researchgate.net

Gonads:

Regulation of this compound Biosynthesis

The endogenous production of this compound (THDOC) is a dynamically regulated process, responsive to a variety of internal and external signals. This regulation ensures that the availability of this potent neurosteroid is matched to physiological demands. The control of THDOC biosynthesis involves a complex interplay of neuroendocrine pathways, neurotransmitter and neuropeptide signaling, specific protein-mediated transport of precursors, and even the influence of the gut microbiome. These multifaceted regulatory mechanisms collectively determine the levels of THDOC in both the central nervous system and the periphery, thereby influencing neuronal excitability and behavior.

Neuroendocrine Control Mechanisms (e.g., Hypothalamic-Pituitary-Adrenocortical axis activation, ACTH)

The biosynthesis of THDOC is intricately linked to the body's primary stress response system, the Hypothalamic-Pituitary-Adrenocortical (HPA) axis. Activation of the HPA axis, typically in response to stress, is a key driver of THDOC production. The sequence of HPA axis activation begins with the hypothalamus releasing corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). ACTH then acts on the adrenal cortex to stimulate the synthesis and release of glucocorticoids and mineralocorticoids.

Deoxycorticosterone (DOC), a precursor in the aldosterone synthesis pathway, is also produced in the adrenal cortex under the control of ACTH. It is this adrenal-derived DOC that serves as the primary substrate for the synthesis of THDOC. Following its release into circulation, DOC can be taken up by various tissues, including the brain, where it is metabolized into THDOC.

Acute stress has been shown to significantly elevate plasma concentrations of THDOC. This stress-induced increase in THDOC is a direct consequence of HPA axis activation and the subsequent rise in ACTH levels. This neuroendocrine control mechanism positions THDOC as a key stress-responsive neurosteroid, capable of modulating neuronal activity to adapt to stressful conditions. The activation of the HPA axis can, under normal conditions, be modulated by the inhibitory effects of GABA on CRH neurons, a process that is potentiated by THDOC, forming a negative feedback loop. However, following stress, this feedback can become excitatory.

| Regulatory Factor | Effect on THDOC Biosynthesis | Mechanism |

| HPA Axis Activation | Increase | Stress triggers the release of CRH from the hypothalamus, leading to ACTH secretion from the pituitary. |

| ACTH | Increase | ACTH stimulates the adrenal cortex to produce and release deoxycorticosterone (DOC), the precursor to THDOC. |

Neurotransmitter and Neuropeptide Modulation of Steroidogenesis (e.g., GABA, Glutamate (B1630785), Melatonin, Arginine Vasotocin)

The synthesis of neurosteroids, including THDOC, is not solely under the control of the HPA axis but is also finely tuned by various neurotransmitters and neuropeptides within the central nervous system. These neuromodulators can act directly on steroidogenic cells to alter the activity of key enzymes involved in the biosynthetic pathway.

Gamma-Aminobutyric Acid (GABA) , the primary inhibitory neurotransmitter in the brain, plays a significant role in regulating neurosteroid production. Research indicates that GABA, acting through GABA-A receptors, can inhibit the biosynthesis of neurosteroids. This creates a potential feedback loop, as THDOC is a potent positive allosteric modulator of GABA-A receptors. By enhancing GABAergic inhibition, THDOC could indirectly influence its own synthesis.

Glutamate , the major excitatory neurotransmitter, has also been shown to modulate steroidogenesis. Studies have demonstrated that glutamate, acting via kainate and/or AMPA receptors, can lead to the inactivation of P450arom (aromatase), an enzyme involved in the synthesis of estrogens. While not directly in the THDOC biosynthetic pathway, this demonstrates the capacity of neurotransmitters to rapidly alter the activity of steroidogenic enzymes.

Melatonin , a neurohormone primarily known for regulating circadian rhythms, can also influence neurosteroidogenesis. Melatonin has been shown to inhibit the biosynthesis of certain neurosteroids, such as 7α-hydroxypregnenolone. Its regulatory effects on reproduction are mediated through the hypothalamus-pituitary-gonad axis, highlighting its role in modulating endocrine and steroidogenic pathways that could indirectly affect THDOC levels.

Arginine Vasotocin (AVT) , the non-mammalian homolog of vasopressin, is involved in the regulation of the hypothalamic-pituitary-interrenal (HPI) axis, which is analogous to the mammalian HPA axis. By modulating the HPI axis, AVT can influence the production of corticosteroids. Given that THDOC is a metabolite of deoxycorticosterone, a steroid hormone produced in the adrenal cortex, AVT's influence on the HPA/HPI axis suggests an indirect regulatory role in THDOC biosynthesis.

| Neuromodulator | Receptor/Pathway | General Effect on Steroidogenesis |

| GABA | GABA-A Receptors | Inhibitory |

| Glutamate | Kainate/AMPA Receptors | Inhibitory (on aromatase) |

| Melatonin | MT1/MT2 Receptors, HPG Axis | Inhibitory/Modulatory |

| Arginine Vasotocin | V1a-like Receptors, HPI/HPA Axis | Modulatory (indirect) |

Translocator Protein (TSPO) Involvement in Cholesterol Transport

The synthesis of all steroids, including THDOC, begins with cholesterol. The transport of cholesterol from the outer to the inner mitochondrial membrane is a critical and rate-limiting step in steroidogenesis. This crucial transport process is facilitated by the translocator protein (TSPO), an 18 kDa protein located in the outer mitochondrial membrane.

The significance of TSPO in neurosteroidogenesis is further highlighted by the action of TSPO ligands. Various compounds that bind to TSPO have been shown to stimulate the production of neurosteroids. This enhancement of neurosteroid synthesis by TSPO ligands underscores the protein's pivotal role as a regulator of the steroidogenic pathway. Therefore, the expression and activity of TSPO are key determinants in the capacity of a cell to produce neurosteroids like THDOC.

Gut Microbiome Influence on Steroid Metabolism and Biotransformation

Emerging research has revealed a significant and bidirectional communication network between the gut microbiota and the brain, known as the gut-brain axis. This axis is increasingly understood to play a role in modulating neurosteroid levels, thereby influencing brain function and behavior. The vast community of microorganisms residing in the gastrointestinal tract can perform a wide array of metabolic transformations, including the metabolism of steroid hormones.

The gut microbiome can influence steroid levels through several mechanisms. Firstly, gut bacteria can directly metabolize steroids that are excreted into the gut via bile. This microbial biotransformation can alter the structure and activity of these steroids. For instance, some gut bacteria possess enzymes, such as hydroxysteroid dehydrogenases, which are capable of modifying steroid molecules.

Secondly, the gut microbiota can produce metabolites, such as short-chain fatty acids (SCFAs), which can enter the circulation and influence host physiology, including the regulation of immune and endocrine pathways that may impact steroidogenesis. There is also evidence to suggest that certain gut bacteria can produce neuroactive steroids or their precursors themselves. This complex interplay highlights that the composition and metabolic activity of the gut microbiome can be a significant factor in determining the systemic and central nervous system levels of neurosteroids, including THDOC.

Molecular Mechanisms of Tetrahydrodeoxycorticosterone Action

Modulation of GABA-A Receptors

The primary molecular target of THDOC is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. THDOC's interaction with this receptor is multifaceted, leading to a potentiation of its inhibitory function.

THDOC acts as a potent positive allosteric modulator of GABA-A receptors. wikipedia.orgmedchemexpress.com This means it binds to a site on the receptor that is distinct from the GABA binding site. This binding event enhances the receptor's response to GABA. nih.gov The presence of THDOC increases the efficiency of GABA, leading to a greater inhibitory effect for a given concentration of the neurotransmitter. This modulatory action is a key mechanism behind THDOC's neurodepressive effects. The steroid enhances GABA-gated chloride currents, which is the primary function of the GABA-A receptor. caymanchem.com

This potentiation is not uniform across all GABA-A receptor-mediated responses. For instance, in cultured rat hypothalamic neurons, higher concentrations of THDOC (100 nM and 1 µM) significantly augmented the chloride currents induced by a low GABA concentration (1 µM) to a greater extent than those induced by a higher GABA concentration (10 µM). nih.gov This suggests that THDOC's modulatory efficacy is dependent on the level of GABAergic activity.

At higher concentrations, typically in the micromolar range, THDOC can directly activate GABA-A receptors even in the absence of GABA. nih.govnih.gov This direct gating of the channel leads to an influx of chloride ions and subsequent neuronal hyperpolarization. While this direct activation is observed, it is generally considered a less potent effect compared to its allosteric modulation. In hypothalamic neurons, 100 nM THDOC induced small inward currents in about 26% of neurons, while 1 µM THDOC elicited a response in 58% of neurons. nih.gov This indicates a concentration-dependent direct activation of the receptor. Similarly, studies on recombinant receptors have shown that direct activation becomes more substantial at higher THDOC concentrations. nih.govjneurosci.org

The effects of THDOC are not uniform across all GABA-A receptors due to the heterogeneity of these receptors, which are pentameric structures assembled from a variety of subunits (e.g., α, β, γ, δ). THDOC exhibits a notable selectivity for receptors containing specific subunits, particularly the δ-subunit, which is often found in extrasynaptic receptors. nih.govjneurosci.org

In addition to the δ-subunit, the α4 subunit is also a key determinant of THDOC sensitivity. nih.gov Receptors composed of α4βδ subunits are highly sensitive to neurosteroids. imrpress.com The expression of the α4 subunit can be influenced by fluctuations in neurosteroid levels, suggesting a feedback mechanism that could alter neuronal excitability in response to changing physiological conditions. nih.gov

| Receptor Subunit Composition | THDOC Effect | Reference |

| δ-subunit containing (e.g., α1β3δ) | High potentiation of GABA-mediated currents | nih.govjneurosci.org |

| γ2L-subunit containing (e.g., α1β3γ2L) | Lower potentiation compared to δ-containing receptors | nih.govjneurosci.org |

| α4-subunit containing | High sensitivity to THDOC modulation | nih.govimrpress.com |

Given its subunit selectivity, THDOC has distinct effects on both synaptic and extrasynaptic GABA-A receptor function. Synaptic GABA-A receptors, which are typically rich in γ2 subunits, mediate phasic inhibition in response to transient, high concentrations of GABA released into the synaptic cleft. nih.govimrpress.com While THDOC can modulate these receptors, its most profound effects are observed on extrasynaptic receptors.

The ultimate effect of THDOC's interaction with GABA-A receptors is an increased influx of chloride ions (Cl-) into the neuron. caymanchem.comnih.gov In most mature neurons, the intracellular chloride concentration is lower than the extracellular concentration. Therefore, the opening of the GABA-A receptor channel leads to an influx of negatively charged chloride ions, causing hyperpolarization of the neuronal membrane. This hyperpolarization moves the membrane potential further away from the threshold for firing an action potential, thus making the neuron less likely to fire and producing an inhibitory effect. nih.gov

THDOC enhances this process in two ways: by potentiating the effect of GABA on the receptor (positive allosteric modulation) and, at higher concentrations, by directly opening the chloride channel. nih.govnih.gov Both actions lead to an increased chloride current and a more pronounced and sustained hyperpolarization, thereby dampening neuronal activity.

The molecular structure of THDOC, specifically the orientation of the hydrogen atom at the 5th carbon position (5α), is crucial for its potent activity at the GABA-A receptor. The 5α-reduced neurosteroids, like THDOC (allotetrahydrodeoxycorticosterone), are generally more potent modulators of GABA-A receptors than their 5β-isomers. nih.gov This stereoselectivity indicates a specific binding pocket on the receptor that accommodates the 5α configuration more favorably. While 5β-reduced steroids do exhibit some activity, the 5α-epimers demonstrate a higher level of enantiospecificity and are more effective in potentiating inhibitory currents. nih.gov This structural requirement underscores the specific nature of the interaction between neurosteroids and the GABA-A receptor complex.

Non-GABA-A Receptor Interactions

While the primary and most well-characterized molecular target of this compound (THDOC) is the GABA-A receptor, a growing body of evidence indicates that its neuroactive effects are not mediated exclusively through this pathway. frontiersin.org THDOC also engages with a variety of other receptor systems, including nuclear receptors and other ligand-gated ion channels, contributing to its complex pharmacological profile. frontiersin.orgnih.gov

Regulation of Gene Expression via Nuclear Receptors (e.g., Progesterone (B1679170) Receptor)

Beyond its rapid, non-genomic actions on membrane-bound receptors, THDOC can also exert slower, genomic effects by interacting with intracellular nuclear receptors. Research has demonstrated that THDOC can activate the progesterone receptor. nih.gov This interaction is not direct; it requires the intracellular oxidation of THDOC to 5α-pregnane-21-ol-3,20-dione. nih.gov Once this conversion occurs, the resulting metabolite can bind to and activate progesterone receptors, which then act as ligand-activated transcription factors to regulate the expression of target genes. frontiersin.org This genomic pathway highlights a distinct mechanism through which THDOC can induce long-term changes in neuronal function and cellular processes, contrasting with its immediate effects on ion channels. frontiersin.org

Potential Interactions with Other Ligand-Gated Ion Channels and Cell Surface Receptors

THDOC's influence extends to a diverse array of other membrane receptors, suggesting a broader modulatory role in the central nervous system. frontiersin.orgnih.gov These interactions are complex and can result in either potentiation or inhibition of receptor function.

Glutamate (B1630785) Receptors: Neurosteroids, including THDOC, can modulate the activity of N-methyl-D-aspartate (NMDA) glutamate receptors. frontiersin.orgnih.gov While some sulfated neurosteroids act as potent allosteric agonists at the NMDA receptor complex, the interactions are multifaceted. nih.gov For instance, the neurosteroid allopregnanolone (B1667786) has been shown to induce glutamate release through the modulation of NMDA receptors, an effect that is reversible with an NMDA antagonist. researchgate.net This suggests that THDOC may also influence glutamatergic neurotransmission, a key component of excitatory signaling in the brain. frontiersin.org

5-HT3 Receptors: Neurosteroids can interact with ligand-gated serotonin (B10506) (5-HT3) receptors. nih.gov For example, dehydroepiandrosterone (B1670201) (DHEA) has been shown to hinder 5-HT-evoked glutamate release by preventing its binding with the 5-HT3 receptor at lower concentrations. nih.gov This indicates a potential for THDOC to similarly modulate serotonergic systems.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Several neurosteroids are known to be targets for nicotinic receptors, suggesting that THDOC may also interact with this class of ligand-gated ion channels that are crucial for cognitive functions like learning and memory. frontiersin.orgmdpi.com

α1-Adrenoreceptors: The activity of the hypothalamic-pituitary-adrenocortical (HPA) axis is regulated by GABAergic inhibition, which can be influenced by neurosteroids. nih.gov Specifically, the neurosteroid allopregnanolone can suppress the release of corticotropin-releasing factor (CRF) induced by an α1-adrenoreceptor agonist. nih.gov This points to an indirect modulatory role of neurosteroids on adrenergic signaling pathways involved in the stress response.

Voltage-Gated Calcium Channels (VGCCs): Neurosteroids have been shown to inhibit neuronal voltage-gated calcium channels. frontiersin.org These channels are critical for a variety of cellular processes, including neurotransmitter release and gene expression. wikipedia.org Inhibition of these channels by neurosteroids could contribute to their hypnotic and sedative effects. frontiersin.org

Sigma-1 Receptor: The sigma-1 receptor is another target for neurosteroids. frontiersin.orgrrpharmacology.ru These receptors are involved in a multitude of cellular functions, including the regulation of neurotransmitter release and neuroplasticity. rrpharmacology.ru The anxiolytic effects of some neurosteroids have been linked to their action on sigma-1 receptors. rrpharmacology.ru

Table 1: Summary of this compound (THDOC) Interactions with Non-GABA-A Receptors

| Receptor/Channel | Type | Nature of Interaction | Potential Functional Outcome |

|---|---|---|---|

| Progesterone Receptor | Nuclear Receptor | Indirect activation via metabolite | Regulation of gene expression, long-term neuronal changes |

| NMDA (Glutamate) Receptor | Ligand-Gated Ion Channel | Allosteric modulation | Modulation of excitatory neurotransmission |

| 5-HT3 Receptor | Ligand-Gated Ion Channel | Potential modulation | Alteration of serotonergic signaling |

| Nicotinic Acetylcholine Receptor | Ligand-Gated Ion Channel | Potential modulation | Influence on cognitive processes |

| α1-Adrenoreceptor | G-protein Coupled Receptor | Indirect modulation | Regulation of stress response pathways |

| Voltage-Gated Calcium Channel | Voltage-Gated Ion Channel | Inhibition | Reduction of neuronal excitability, neurotransmitter release |

| Sigma-1 Receptor | Chaperone Protein | Modulation | Anxiolytic effects, regulation of cellular functions |

Cross-Talk between Membrane and Nuclear Steroid Effects

The biological effects of steroid hormones like THDOC are not limited to singular pathways but rather involve a complex integration of signaling events at both the plasma membrane and within the cell nucleus. nih.govdoi.org This "cross-talk" between rapid, membrane-initiated (non-genomic) signaling and slower, nuclear receptor-mediated (genomic) changes in gene transcription allows for a continuum of cellular responses. nih.govdoi.org

The rapid modulation of ion channels, such as GABA-A receptors, by THDOC can trigger immediate changes in neuronal excitability. nih.gov These fast actions can, in turn, influence intracellular signaling cascades that may ultimately impact gene expression. doi.orgresearchgate.net Conversely, the genomic effects mediated by nuclear receptors, such as the progesterone receptor, can lead to alterations in the synthesis and expression of membrane receptors and their subunits, thereby modifying the cellular response to future neurosteroid exposure. nih.gov This intricate feedback loop ensures that the acute effects of neurosteroids are integrated with long-term adaptive changes in cellular function. Understanding this interplay is crucial for a complete picture of the physiological and pharmacological actions of THDOC. nih.govdoi.org

Physiological and Neuromodulatory Roles of Tetrahydrodeoxycorticosterone in Experimental Models

Central Nervous System Function Modulation

THDOC plays a crucial role in modulating the fundamental processes of the central nervous system. Its actions extend from regulating the excitability of individual neurons to influencing complex phenomena such as neuroprotection, neurogenesis, and synaptic plasticity.

THDOC is a potent positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors, the primary mediators of inhibitory neurotransmission in the brain. researchgate.netnih.gov By binding to a site on the GABAA receptor distinct from the GABA binding site, THDOC enhances the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. nih.gov This potentiation of GABAergic inhibition results in a decrease in neuronal excitability. nih.govnih.gov

Experimental evidence from in vitro slice preparations of the rat frontal neocortex has demonstrated that THDOC significantly increases and prolongs the inhibitory postsynaptic potential (IPSP). nih.gov Specifically, it was found to enhance the mean maximal synaptic conductance of the early, GABAA receptor-mediated IPSP by over 700%. nih.gov This enhancement of inhibitory neurotransmission contributes to the sedative, anxiolytic, and anticonvulsant properties observed with THDOC administration. researchgate.net

The modulation of GABAA receptors by THDOC is dependent on the subunit composition of the receptor. jneurosci.org Studies have shown that THDOC exhibits a greater potentiation of GABAA receptors containing the δ subunit, which are often located extrasynaptically and are involved in tonic inhibition. jneurosci.orgnih.gov This suggests that THDOC can influence both phasic (synaptic) and tonic (extrasynaptic) inhibition in the brain.

| Experimental Model | Key Finding | Reference |

|---|---|---|

| Rat neocortical neurons in vitro | Increased and prolonged inhibitory postsynaptic potentials (IPSPs). | nih.gov |

| Cultured rat hypothalamic neurons | Bidirectional effects on GABA-activated Cl- currents, dependent on concentration. | jneurosci.org |

| Recombinant GABAA receptors | Greatest potentiation observed for the α1β3δ isoform. | jneurosci.org |

| Rat spinally-projecting parvocellular PVN neurons | Inhibited neuronal activity by potentiating postsynaptic GABAergic activity. | nih.gov |

The neuroprotective properties of neurosteroids, including progesterone (B1679170) and its metabolites, have been documented in various models of neuronal injury. While direct and extensive research on the neuroprotective effects of THDOC is still emerging, its role as a potent modulator of GABAergic inhibition suggests a potential for neuroprotection by reducing excitotoxicity. Excitotoxicity, a process where excessive stimulation by excitatory neurotransmitters like glutamate (B1630785) leads to neuronal damage, is a common pathway in many neurological disorders. By enhancing inhibitory tone, THDOC could counteract this excessive excitation.

Some studies have indicated that neurosteroids can influence neurogenesis, the process of generating new neurons. ted.comyoutube.comtechnologynetworks.com While specific data on THDOC's direct impact on adult neurogenesis is an active area of investigation, its involvement in modulating the activity of neural circuits, particularly in the hippocampus, a key site for adult neurogenesis, suggests a potential indirect role. researchgate.net The broader class of neurosteroids has been shown to have neuroprotective effects in animal models of spinal cord degeneration and toxic demyelination. nih.govmdpi.com

Neural plasticity, the ability of the brain to change its structure and function in response to experience, is fundamental for learning and memory. A key cellular mechanism underlying neural plasticity is long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.

Research in anesthetized rats has shown that THDOC can modulate hippocampal LTP in the dentate gyrus. nih.gov Intravenous administration of THDOC produced a significant decrease in both the excitatory postsynaptic potentials (EPSP) and population spikes, which are electrophysiological measures of synaptic strength and neuronal firing, respectively. nih.gov This finding suggests that THDOC, by enhancing GABAergic inhibition, can dampen the excitatory processes that are critical for the induction of LTP. This modulatory role of THDOC on synaptic plasticity highlights its potential to influence cognitive processes.

Behavioral and Neuroendocrine Phenotypes in Animal Studies

In animal models, THDOC has been shown to significantly influence behavioral and neuroendocrine responses, particularly in the domains of stress and anxiety.

The levels of THDOC in the brain and plasma are known to increase significantly in response to acute stress. researchgate.netnih.govnih.goviomcworld.comnih.gov This stress-induced rise in THDOC is considered a component of the physiological stress response, acting as a natural brake on the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. nih.govnih.gov

Studies in rats have demonstrated that acute swim stress leads to elevated plasma THDOC concentrations, which correlates with an increased seizure threshold, suggesting a protective effect against stress-induced hyperexcitability. jneurosci.orgnih.govnih.gov The administration of deoxycorticosterone (DOC), the precursor to THDOC, mimics these effects, further implicating THDOC in mediating the physiological adaptations to stress. jneurosci.orgnih.govnih.gov

Furthermore, neonatal treatment of rats with THDOC has been shown to abolish the long-term behavioral and neuroendocrine alterations induced by maternal separation, a model of early life stress. jci.org This suggests that THDOC may play a critical role in programming the stress response system during development and can counteract the detrimental effects of early life adversity. jci.org

Consistent with its potentiation of GABAergic inhibition, THDOC exhibits robust anxiolytic-like effects in a variety of behavioral paradigms in rodents. These tests are designed to assess anxiety-related behaviors by creating a conflict between the animal's natural tendency to explore a novel environment and its aversion to open or brightly lit spaces.

In the elevated plus-maze, a widely used test for anxiety, an increase in the time spent in the open arms is indicative of an anxiolytic effect. nih.govnih.govyoutube.comresearchgate.net Studies have shown that THDOC administration increases open-arm exploration, consistent with a reduction in anxiety-like behavior. researchgate.net Similarly, in the mouse exploration test and the lick suppression conflict test, THDOC has been demonstrated to have anxiolytic-like properties. researchgate.net These behavioral effects are attributed to THDOC's ability to enhance GABAergic neurotransmission in brain regions critical for anxiety, such as the amygdala. nih.gov

| Behavioral Paradigm | Observed Effect of THDOC | Interpretation | Reference |

|---|---|---|---|

| Elevated Plus-Maze | Increased time spent in open arms. | Anxiolytic-like effect. | researchgate.net |

| Mouse Exploration Test | Increased exploratory behavior. | Anxiolytic-like effect. | researchgate.net |

| Lick Suppression Conflict Test | Reduced suppression of licking behavior. | Anxiolytic-like effect. | researchgate.net |

Sedative and Pro-Sleep Effects

This compound (THDOC) has demonstrated significant sedative and sleep-promoting properties in various experimental models. As a potent, barbiturate-like ligand for the benzodiazepine (B76468) receptor complex, THDOC influences sleep architecture in a dose-dependent manner. nih.gov Studies in rats have shown that administration of THDOC leads to a reduction in sleep latency, meaning it shortens the time it takes to fall asleep. frontiersin.org

Furthermore, THDOC has been observed to increase the duration of non-rapid eye movement (non-REM) sleep. nih.gov It also selectively promotes a transitional state between non-REM and REM sleep, known as pre-REMS, and lengthens the episodes of non-REM sleep. frontiersin.org Electroencephalogram (EEG) analysis during non-REM sleep following THDOC administration has revealed significant decreases in low-frequency activity, coupled with increases in the spindle and higher frequency bands. frontiersin.org These effects on sleep patterns are comparable to those of other neuroactive steroids like allopregnanolone (B1667786) and resemble the sleep profile induced by benzodiazepine hypnotics, suggesting a shared mechanism of action through the positive allosteric modulation of GABA-A receptor function. frontiersin.org

| Feature | Effect of THDOC |

| Sleep Latency | Shortened |

| Non-REM Sleep | Increased duration |

| pre-REMS | Promoted |

| Non-REM Episodes | Lengthened |

| EEG (non-REM) | Attenuation of low-frequency activity, elevation in spindle and higher frequency bands |

Anticonvulsant Activity and Seizure Susceptibility Modulation

This compound is recognized for its potent anticonvulsant properties, which are primarily attributed to its action as a positive allosteric modulator of the GABA-A receptor. frontiersin.org This neurosteroid has been shown to be effective in a variety of animal seizure models. nih.gov For instance, it provides protection against seizures induced by GABA-A receptor antagonists such as pentylenetetrazol and bicuculline. nih.gov It is also effective against pilocarpine-induced limbic seizures and in kindled animals. nih.gov

The anticonvulsant effects of THDOC are physiologically relevant, particularly in the context of stress. Acute stress has been shown to elevate plasma concentrations of THDOC, which in turn raises the seizure threshold. nih.gov This suggests that THDOC may play a role in the body's natural response to stress by modulating neuronal excitability and reducing seizure susceptibility. nih.gov The mechanism of this anticonvulsant action is linked to its ability to enhance GABAergic synaptic inhibition. nih.gov The conversion of deoxycorticosterone (DOC) to THDOC is a key pathway in this process, and inhibition of the enzymes involved in this conversion can reverse the antiseizure effects of stress. nih.gov

| Seizure Model | Effect of THDOC |

| Pentylenetetrazol (PTZ)-induced seizures | Protective |

| Bicuculline-induced seizures | Protective |

| Pilocarpine-induced limbic seizures | Protective |

| Amygdala-kindled seizures | Protective |

| Stress-induced seizure susceptibility | Raises seizure threshold |

Influence on Cognitive and Memory Processes (e.g., Spatial Behavior, Encoding/Consolidation)

The influence of this compound on cognitive and memory processes, particularly spatial behavior and memory encoding and consolidation, has been investigated in experimental models, revealing complex and sometimes divergent effects. As an endogenous modulator of GABA-mediated inhibition, THDOC's impact on mnemonic processes can be significant. frontiersin.org

Research using rat strains selectively bred for different rates of kindling epileptogenesis ("Fast" and "Slow") has shown that THDOC can differentially affect spatial behavior and learning. frontiersin.org In one study, THDOC administration was found to impair the normally superior mnemonic capabilities of Slow rats in a matching-to-place paradigm in the Morris water maze, affecting concept learning as well as working and reference memory. frontiersin.org Conversely, the same dose of THDOC marginally improved these cognitive behaviors in Fast rats. frontiersin.org These contrasting outcomes may be linked to the different expression of GABA-A receptors or disinhibition on interneurons versus principal cells that have been observed between these two strains. frontiersin.org

Role in Specific Neural Circuit Activity (e.g., Piriform Cortex)

This compound plays a modulatory role in the neural circuit activity of specific brain regions, such as the piriform cortex, a structure highly implicated in seizure generation and maintenance. nsf.gov By enhancing brain inhibition through its interaction with GABA-A signaling, primarily by increasing tonic inhibitory current, THDOC can modulate epileptiform synchronization in this area. nsf.gov

In in-vitro studies of the rat piriform cortex, THDOC has been shown to have distinct effects on different types of epileptiform activity. It was found to increase the duration of interictal discharges in the anterior piriform cortex, while concurrently decreasing the duration of ictal discharges in both the anterior and posterior piriform cortices. nsf.gov Furthermore, THDOC reduced the occurrence of high-frequency oscillations (HFOs) associated with both interictal and ictal discharges. nsf.gov These findings suggest that THDOC's potentiation of GABA-A receptor-mediated signaling can regulate neuronal excitability and control the occurrence of seizures within the piriform cortex. nsf.gov

Involvement in Sexually-Dimorphic Behaviors

Evidence from experimental models suggests that this compound may be involved in sexually-dimorphic behaviors, with some studies indicating gender-related differences in the response to this neurosteroid. One study examining the modulation of GABA-A receptor responses by THDOC in rats found slight, but significant, sex-specific differences in certain brain regions. frontiersin.org

Specifically, male rats exhibited a greater maximal enhancement of GABA-activated chloride influx by THDOC in the amygdala and the hypothalamus-preoptic area compared to female rats. frontiersin.org These brain regions are known to be critically involved in the regulation of various sexually-dimorphic behaviors, including aggression and reproductive behaviors. The observation that these sex differences were specific to the glucocorticoid-derived THDOC and not to neurosteroids derived from progesterone or androgens suggests that the hormonal environment can differentially affect neuroactive steroid modulation of GABA responses in a region-specific manner. frontiersin.org While direct studies on the effects of THDOC on specific sexually-dimorphic behaviors are limited, these findings at the neurophysiological level point towards a potential role for THDOC in modulating such behaviors differently in males and females.

| Brain Region | Sex-Specific THDOC Effect on GABA Response |

| Amygdala | Males show greater maximal enhancement than females |

| Hypothalamus-preoptic area | Males show greater maximal enhancement than females |

Roles in Experimental Models of Neurological States

Hepatic Encephalopathy Models: Contributions to Altered GABAergic Tone

In experimental models of hepatic encephalopathy (HE), a neuropsychiatric disorder resulting from liver failure, this compound has been identified as a key contributor to the altered GABAergic tone observed in this condition. researchgate.net HE is characterized by a spectrum of neurological impairments, from mild cognitive deficits to coma, which are associated with an increase in inhibitory neurotransmission in the central nervous system. researchgate.net

Studies in animal models of acute liver failure have shown that the levels of neurosteroids, including THDOC and allopregnanolone, are significantly increased in the brain. nih.govscispace.com These neurosteroids are potent positive allosteric modulators of the GABA-A receptor complex. researchgate.net The elevated concentrations of THDOC in the brain during HE are sufficient to enhance GABAergic neurotransmission, leading to a state of increased "GABAergic tone." researchgate.net This heightened inhibitory signaling is believed to be a primary mechanism underlying the sedative effects and other neurological manifestations of HE. nih.gov The administration of THDOC to normal mice has been shown to induce sedation, further supporting its role in the symptomatology of hepatic encephalopathy. nih.gov

Models of Epilepsy (e.g., Kindling, Catamenial Epilepsy Models)

This compound (THDOC) has demonstrated significant anticonvulsant properties in various experimental models of epilepsy. nih.govwikipedia.org Its role is particularly highlighted in models that explore the progressive development of seizures and those that mimic hormonally influenced seizure patterns, such as catamenial epilepsy. nih.govnih.gov

In the kindling model , a widely used experimental paradigm to study the development of epilepsy, THDOC has shown protective effects. nih.gov The kindling process involves the repeated application of a subconvulsive stimulus to a specific brain region, typically the amygdala, which eventually leads to the development of full-blown seizures. researchgate.netdovepress.com Studies in amygdala-kindled mice have shown that THDOC can suppress fully kindled seizures. nih.gov This suggests that THDOC may interfere with the long-lasting neuroplastic changes that underlie the development and expression of seizures in this model. The anticonvulsant activity of THDOC in kindling models points to its potential role in modulating seizure susceptibility and progression. nih.gov

The neurosteroid's relevance is also investigated in models of catamenial epilepsy , a condition where seizure frequency increases in relation to the menstrual cycle. wikipedia.orgnih.gov Fluctuations in the levels of neurosteroids, including THDOC, are thought to play a crucial role in the cyclical changes in seizure susceptibility observed in this condition. nih.gov Experimental models of catamenial epilepsy in rats have been utilized to explore the anticonvulsant activity of neuroactive steroids. nih.gov While much of the research in this area has focused on allopregnanolone, the involvement of THDOC is also of significant interest due to its potent GABAergic activity. nih.govnih.gov Research has indicated that reduced serum levels of THDOC throughout the menstrual cycle are observed in women with catamenial epilepsy compared to healthy controls, suggesting a potential role for this neurosteroid in the pathophysiology of the condition. nih.gov

The table below summarizes key findings related to THDOC in experimental epilepsy models:

| Experimental Model | Animal Species | Key Findings |

| Amygdala-Kindling | Mouse | THDOC administration demonstrated protective activity against fully kindled seizures. nih.gov |

| Catamenial Epilepsy Models | Rat | Enhanced anticonvulsant activity of neuroactive steroids has been observed. nih.gov |

| Chemical Convulsant Models (e.g., PTZ) | Rat | Acute swim stress, which elevates plasma THDOC, raised the pentylenetetrazol (PTZ) seizure threshold. nih.gov |

Models of Stress-Induced Neuropathology

Experimental models of stress have been instrumental in elucidating the role of THDOC in the neurobiology of stress-related disorders. Stress is a potent activator of the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of corticosteroids, including the precursor to THDOC, deoxycorticosterone (DOC). nih.govnih.gov Consequently, stress can significantly increase the synthesis and levels of THDOC in both the plasma and the brain. nih.gov

In animal models, acute stress, such as forced swimming, has been shown to elevate plasma THDOC concentrations. nih.gov This increase in THDOC is associated with a corresponding increase in the seizure threshold, indicating an enhancement of inhibitory neurotransmission. nih.gov This suggests that the stress-induced rise in THDOC may be an endogenous protective mechanism against the potentially detrimental effects of stress on neuronal excitability. The anticonvulsant effects observed following stress in animal models are at least partially attributed to the actions of THDOC on GABA-A receptors. nih.gov

The synthesis of THDOC is dependent on the availability of DOC from the adrenal cortex, which is under the control of Adrenocorticotropic hormone (ACTH). This places THDOC as a key neuroendocrine mediator in the response to stress. Furthermore, THDOC has been shown to play a role in the negative feedback regulation of the HPA axis. By modulating GABAergic inhibition of hypothalamic neurons, THDOC can contribute to the dampening of the stress response. Dysregulation of this neurosteroid-mediated feedback loop could be a contributing factor to the development of stress-related neuropathologies.

The following table outlines findings from studies on THDOC in stress models:

| Stress Model | Animal Species | Primary Outcome |

| Acute Swim Stress | Rat | Significant elevation in plasma THDOC concentrations and an increased pentylenetetrazol (PTZ) seizure threshold. nih.gov |

| General Stress Stimuli | Rat | A 7-8 fold increase in the formation of THDOC from the adrenal cortex and in plasma has been observed. |

Models of Mood and Anxiety-Related States

The anxiolytic properties of THDOC have been investigated in various animal models of mood and anxiety-related states. wikipedia.org As a potent positive allosteric modulator of the GABA-A receptor, THDOC enhances inhibitory neurotransmission, a mechanism shared by many clinically effective anxiolytic drugs. wikipedia.org

Animal studies have demonstrated that THDOC can produce anxiolytic-like effects. These studies often employ behavioral paradigms that assess anxiety-like behaviors in rodents, such as the elevated plus-maze, light-dark box, and open field tests. The administration of THDOC in these models can lead to a reduction in anxiety-related behaviors, such as increased exploration of open or brightly lit areas.

The link between stress and anxiety is well-established, and the stress-induced synthesis of THDOC is a critical component of its role in modulating anxiety-related states. The increase in THDOC levels following a stressful experience may serve to counteract the anxiogenic effects of stress. Conversely, a dysregulation in the synthesis or signaling of THDOC could contribute to an increased vulnerability to anxiety disorders. The development of animal models with altered neurosteroid levels has been valuable in exploring this hypothesis.

A summary of THDOC's role in models of mood and anxiety is presented below:

| Behavioral Paradigm | Effect of THDOC | Implication |

| Various anxiety models | Anxiolytic-like effects | Potential role in mitigating anxiety. wikipedia.org |

| Stress-induced models | Increased THDOC levels | Endogenous mechanism to counteract the anxiogenic effects of stress. |

Animal Models of Atopic Dermatitis

Recent research has begun to explore the role of neurosteroids, including THDOC, in conditions beyond the central nervous system, such as atopic dermatitis (AD). researchgate.net AD is a chronic inflammatory skin condition characterized by intense itching (pruritus). nih.govdovepress.com

In a mouse model of atopic dermatitis, the intracisternal administration of deoxycorticosterone-derived neurosteroids, including 3α,5α-tetrahydrodeoxycorticosterone (THDOC), was found to significantly, though weakly, increase itch-related scratching behavior. researchgate.net This particular animal model utilizes hairless mice fed a specialized diet to induce AD-like symptoms. researchgate.net The finding suggests a potential, albeit complex, involvement of centrally acting neurosteroids in the modulation of itch perception in the context of chronic skin inflammation. While the primary focus in AD research is often on immune and skin barrier-related mechanisms, this observation points to a possible contribution of the central nervous system and neurosteroid signaling in the symptomatology of the disease. researchgate.net

The table below details the findings regarding THDOC in an experimental model of atopic dermatitis:

| Animal Model | Administration Route | Observed Effect on Behavior |

| Hairless mice with diet-induced atopic dermatitis | Intracisternal | Significantly, but weakly, increased scratching behavior. researchgate.net |

Analytical Methodologies for Tetrahydrodeoxycorticosterone Research

Spectrometric Techniques for Quantitation and Identification

Mass spectrometry-based methods and immunoassays are the cornerstones for the quantitative analysis of THDOC in biological samples such as plasma, urine, and brain tissue.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for steroid analysis, valued for its high sensitivity, resolution, and reproducibility. mdpi.com For the analysis of non-volatile compounds like steroids, a derivatization step is necessary to make them amenable to gas chromatography. mdpi.com A common procedure involves the synthesis of pentafluorobenzyloxime/trimethylsilyl ether derivatives, which exhibit excellent chromatographic and electron-capturing properties, enabling quantification of neurosteroids at the picogram level. nih.gov The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity for detecting target analytes in complex biological extracts. nih.gov

GC-MS has been successfully applied to develop quantitative methods for a range of neurosteroids, including THDOC's precursors and related compounds, in both plasma and brain tissue. nih.govimperial.ac.uk These methods are characterized by good linearity, precision, and accuracy over a relevant concentration range. nih.gov

Advanced variants such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOFMS) offer significantly enhanced chromatographic separation. gcms.cz This is particularly crucial for steroid analysis, where many metabolites are closely related isomers that are difficult to separate using single-dimension GC. gcms.cz GCxGC-HR-TOFMS provides comprehensive sample information, making it suitable for non-targeted steroid profiling and the discovery of new metabolites in matrices like urine. gcms.cz

| Parameter | Description | Typical Application/Finding | Reference |

|---|---|---|---|

| Technique | Gas Chromatography/Negative Chemical Ionization Mass Spectrometry | Quantification of neurosteroids in rat plasma and brain. | nih.gov |

| Sample Preparation | Solid-phase extraction followed by derivatization (pentafluorobenzyloxime/trimethylsilyl ethers). | Allows for analysis of steroids from complex matrices like brain tissue and plasma. | nih.gov |

| Detection Limit | Picogram levels. | Enables measurement of low endogenous concentrations and detection of changes following physiological stimuli (e.g., stress). | nih.govresearchgate.net |

| Advanced Variant | Comprehensive Two-Dimensional GC coupled to High-Resolution TOFMS (GCxGC-HR-TOFMS). | Dramatically enhanced separation of closely related steroid isomers for comprehensive metabolome studies. | gcms.cz |

In recent years, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary technique for steroid hormone analysis, particularly in clinical laboratories. mdpi.comresearchgate.net Its advantages over GC-MS include faster analysis times, simpler sample preparation (as derivatization is often not required), and the ability to analyze intact steroid conjugates directly. mdpi.com The high specificity and sensitivity of LC-MS/MS make it the gold standard, moving beyond the limitations of less specific immunoassays. researchgate.net

A quantitative LC-MS/MS assay was developed to measure THDOC and other steroid metabolites in the plasma of pregnant women. nih.gov This method demonstrated that four steroids, including THDOC, could be separated and quantified within 5.5 minutes. nih.gov The assay was validated according to established guidelines, showing excellent performance with coefficients of variation (CVs) at the lower limit of quantification ranging from 7.9% to 14.6% and high linearity (R² > 0.990). nih.gov Such methods are crucial for clinical research aiming to identify biomarkers for conditions like preterm birth. nih.gov

| Parameter | Value/Finding | Significance | Reference |

|---|---|---|---|

| Analysis Time | 5.5 minutes per sample. | Allows for high-throughput analysis suitable for clinical studies with large sample numbers. | nih.gov |

| Linearity (R²) | > 0.990 | Indicates a strong correlation between signal response and analyte concentration, ensuring accurate quantification. | nih.gov |

| Precision (CVs at LLOQ) | 7.9% to 14.6% | Demonstrates the method's reproducibility and reliability at low concentrations. | nih.gov |

| Application | Quantification of four steroid metabolites, including THDOC, in plasma of pregnant women. | Used to evaluate potential biomarkers for predicting delivery timing. | nih.gov |

Radioimmunoassay (RIA) is a classic immunochemical technique that has been widely used for decades to measure steroid hormones. nih.gov The method is based on the principle of competitive binding between a radiolabeled antigen (e.g., ³H- or ¹²⁵I-labeled steroid) and an unlabeled antigen from a sample for a limited number of specific antibody binding sites. nih.govdiasource-diagnostics.com The advantages of RIA include high sensitivity, reliability, and relatively low cost, which have contributed to its popularity and the commercial availability of numerous kits. nih.govnih.gov

However, a significant limitation of RIA is its potential for a lack of specificity. nih.gov Antibodies may cross-react with structurally similar steroids, leading to overestimated concentrations. mdpi.com For instance, studies comparing RIA results for testosterone with GC-MS have shown that immunoassays can yield significantly higher values. mdpi.com Despite this, RIA remains a valuable tool, especially when combined with chromatographic separation techniques like HPLC to purify the sample before quantification, thereby increasing specificity. pnas.orgunc.edu It has been instrumental in foundational studies measuring neurosteroids like THDOC's precursor, deoxycorticosterone, in brain and plasma. nih.gov

Molecular and Cellular Approaches

To understand the biological context of THDOC's actions, researchers employ techniques that visualize the machinery of its synthesis and its effects on neuronal function.

While THDOC itself is not typically localized directly, understanding its sites of synthesis and action is achieved by localizing the relevant enzymes and receptors. Techniques like in situ hybridization can map the expression of messenger RNA (mRNA) for enzymes critical to THDOC synthesis, such as 5α-reductase and 3α-hydroxysteroid oxidoreductase.

Immunohistochemistry is extensively used to determine the anatomical distribution of the protein targets of THDOC, primarily the subunits of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govnih.gov The GABA-A receptor is a pentameric chloride channel assembled from a variety of subunits (e.g., α1–6, β1–3, γ1–3, δ). nih.gov The specific subunit composition determines the receptor's physiological and pharmacological properties, including its sensitivity to neurosteroids like THDOC. nih.govnih.gov Immunohistochemical studies in the primate and human brain have revealed highly heterogeneous distribution patterns for different GABA-A receptor subunits, indicating that functionally distinct receptor subtypes are precisely located in specific neural circuits. nih.govnih.gov For example, studies in the human thalamus show that the α1, β2,3, and γ2 subunits, which form a classic benzodiazepine-sensitive receptor, are the most common and intensely stained, particularly in motor and sensory relay nuclei. nih.gov This detailed mapping provides a crucial framework for interpreting the circuit-specific effects of THDOC.

Electrophysiology provides a direct functional readout of THDOC's action on neurons. The whole-cell patch-clamp technique is a primary tool used to measure the flow of ions, such as chloride (Cl⁻), through GABA-A receptors. jneurosci.org Studies using this method on cultured neurons have demonstrated that THDOC is a potent positive allosteric modulator of the GABA-A receptor. jneurosci.orgnih.gov It enhances GABA-induced Cl⁻ currents and, at higher concentrations, can directly activate the receptor to open the chloride channel in the absence of GABA. nih.gov

Research on cultured rat hypothalamic neurons showed that THDOC potentiates GABA-activated currents in a bidirectional manner, with low concentrations (10 nM) decreasing the GABA response and higher concentrations (100 nM - 1 µM) increasing it. nih.gov In contrast, a study on spinally-projecting neurons in the hypothalamic paraventricular nucleus (PVN) found that THDOC consistently inhibited neuronal firing by potentiating GABA-A currents, with an EC₅₀ of 67 nM. nih.govnih.gov This potentiation of inhibitory currents effectively dampens neuronal excitability. These techniques also allow for the study of miniature inhibitory postsynaptic currents (mIPSCs), which represent the postsynaptic response to the spontaneous release of a single vesicle of GABA, providing insight into THDOC's effects at the synaptic level.

| Preparation | Technique | Key Finding | Quantitative Data | Reference |

|---|---|---|---|---|

| Cultured Rat Hypothalamic Neurons | Whole-Cell Voltage-Clamp | Bidirectional modulation of GABA-induced currents. | 10 nM THDOC decreased current; 100 nM THDOC potentiated current. | nih.gov |

| Spinally-Projecting PVN Neurons | Cell-Attached & Whole-Cell Patch-Clamp | Inhibition of spontaneous firing via potentiation of GABA-A currents. | EC₅₀ for firing reduction = 67 nM; 1 µM THDOC potentiated GABA current to 148 ± 15% of control. | nih.govnih.gov |

| Cultured Hippocampal Neurons | Whole-Cell Voltage-Clamp | Potentiation of GABA-A receptor Cl⁻ currents. | 1 µM THDOC significantly enhanced currents evoked by 10 µM GABA. | jneurosci.org |

In Vitro Metabolic Studies (e.g., Liver Microsomal Assays, Fungal Biotransformation)

In vitro metabolic studies are crucial for elucidating the biotransformation pathways of Tetrahydrodeoxycorticosterone (THDOC). These methodologies provide a controlled environment to identify metabolites and the enzymes responsible for their formation.

Liver Microsomal Assays:

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Assays using liver microsomes are standard for investigating the phase I metabolism of steroids. For neurosteroids like THDOC, these assays can reveal oxidative transformations such as hydroxylation.

Studies have demonstrated that the glucuronidation of 5α-tetrahydrodeoxycorticosterone can be evaluated using liver microsomes from various species, including pigs, rats, and cattle. In one such study, bovine liver microsomes were found to be particularly efficient, producing a single major glucuronidation product with minimal dehydrogenation byproducts nih.gov. The enzymatic synthesis of steroid glucuronides is a key phase II metabolic pathway that increases water solubility and facilitates excretion nih.gov.

The general procedure for a microsomal stability assay involves incubating the test compound (THDOC) with liver microsomes in the presence of necessary cofactors like NADPH. The reaction is stopped at various time points, and the remaining amount of the parent compound is quantified using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine the rate of metabolism nih.govnih.gov.

Fungal Biotransformation:

Fungi are a rich source of enzymes capable of performing highly specific and regioselective transformations of steroid molecules nih.gov. Fungal biotransformation is a valuable tool for producing novel steroid derivatives and studying metabolic pathways nih.govwikipedia.org. Various fungal species have been utilized for the biotransformation of steroids, carrying out reactions such as hydroxylation, oxidation, and reduction nih.gov.

While specific studies on the fungal biotransformation of THDOC are not extensively detailed in the provided search results, the principles of fungal steroid transformation are well-established. These processes are advantageous due to their stereospecificity and the ability to perform complex reactions in a single step nih.gov. The methodology typically involves incubating the steroid substrate with a selected fungal culture and then extracting and identifying the resulting metabolites frontiersin.org. Fungal enzymes like hydroxylases and oxidoreductases are key players in these transformations nih.gov. The use of fungi can lead to the formation of various hydroxylated or otherwise modified metabolites of the parent steroid.

Table 1: Comparison of In Vitro Metabolic Assay Systems for THDOC Research

| Feature | Liver Microsomal Assays | Fungal Biotransformation |

| Primary Function | Investigates Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolism. | Primarily used for hydroxylation, oxidation, and other specific structural modifications. |

| Enzyme Source | Cytochrome P450 and other enzymes from the endoplasmic reticulum of hepatocytes. | A diverse range of fungal enzymes, including hydroxylases and oxidoreductases. |

| Key Advantages | High physiological relevance for predicting in vivo hepatic clearance. Standardized and well-characterized system. | High regio- and stereoselectivity. Ability to generate novel metabolites. |

| Common Applications | Determining metabolic stability and identifying major metabolites formed in the liver. | Production of steroid derivatives and elucidation of specific biotransformation pathways. |

| Example with THDOC | Evaluation of glucuronide conjugate formation. | Potential for creating hydroxylated analogs of THDOC. |

In Vivo Experimental Paradigms

In vivo experimental paradigms are essential for understanding the physiological and behavioral effects of THDOC in a whole-organism context. These methods allow for the investigation of its role in neurochemical communication, behavior, and neuroendocrine regulation.

Microdialysis for Neurosteroid and Neurotransmitter Release Monitoring

Microdialysis is a minimally invasive technique used to measure the concentrations of unbound analytes in the extracellular fluid of living tissues. In the context of neurosteroid research, it can be employed to monitor the in vivo release of THDOC and its effects on neurotransmitter levels in specific brain regions.

The procedure involves the stereotaxic implantation of a small, semipermeable probe into the brain region of interest in an anesthetized animal. The probe is then perfused with an artificial cerebrospinal fluid, and substances from the extracellular fluid diffuse across the membrane into the dialysate, which is collected for analysis jci.org. This technique allows for the continuous monitoring of neurochemical changes in awake and freely moving animals, providing valuable data on the dynamics of neurosteroid release and neurotransmitter interactions under various physiological or pharmacological conditions jci.org. While direct microdialysis studies focusing specifically on THDOC are not detailed in the provided results, the methodology has been successfully applied to measure other steroids like corticosterone in the hippocampus of mice, demonstrating its utility for neurosteroid research jci.org.

Behavioral Assays in Rodent Models (e.g., Elevated Plus-Maze, Exploration Tests, Lick Suppression, Stress paradigms)

A variety of behavioral assays in rodent models are utilized to investigate the anxiolytic, sedative, and stress-modulating effects of THDOC.

Elevated Plus-Maze (EPM): The EPM is a widely used test to assess anxiety-like behavior in rodents science.gov. The apparatus consists of two open and two enclosed arms elevated from the ground. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms science.gov. THDOC has been shown to exert anxiolytic effects in this paradigm.

Exploration Tests (e.g., Open-Field Test): The open-field test is used to assess general locomotor activity and anxiety-related exploratory behavior. In this test, rodents are placed in a novel, open arena, and their movement patterns are recorded. Anxiolytic effects are often inferred from increased exploration of the center of the arena. Studies have utilized the open-field test to evaluate the behavioral effects of neurosteroids, including THDOC nih.gov.

Lick Suppression (Conflict Tests): Lick suppression or conflict tests, such as the Vogel conflict test and the Geller-Seifter paradigm, are employed to assess the anti-conflict and anxiolytic properties of compounds. In these tests, an animal's motivation to obtain a reward (e.g., water or food) is put into conflict with a punishment (e.g., a mild electric shock). Anxiolytic drugs increase the rate of punished responding. Neurosteroids have demonstrated anti-conflict behaviors in these paradigms, suggesting their anxiolytic potential. Specifically, the Vogel conflict test has been used to demonstrate the anticonflict effects of compounds that increase the brain concentrations of neurosteroids like allopregnanolone (B1667786) and THDOC.